molecular formula C20H20N4O2 B5503715 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide

Cat. No. B5503715
M. Wt: 348.4 g/mol
InChI Key: DKUPVJRRULFPNV-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with notable complexity and potential for various biochemical applications. Its structure incorporates elements from indole and pyrimidine families, which are often explored for their biological relevance and chemical properties.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in various studies. For instance, the synthesis of 6-carboxamides with substituted benzylchlorides and chloroacetic acid led to novel derivatives, demonstrating the versatility of pyrimidine synthesis approaches (Kolisnyk et al., 2015)[https://consensus.app/papers/synthesis-study-antimicrobial-activity-kolisnyk/8eba55a102935f8985b8a54c1568994c/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of related pyrimidine compounds reveals significant information about their chemical behavior. For example, the study by Trilleras et al. (2009) on isostructural pyrimidine derivatives highlights the planarity of pyrimidine rings and their hydrogen-bonding capabilities, which are crucial for understanding the molecular interactions and stability of such compounds[https://consensus.app/papers/2amino4chloro5formyl6methyl2methylphenylaminopyrimidine-trilleras/82a89310adc255c289a6513efd05810f/?utm_source=chatgpt].

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives often lead to the formation of complex structures with diverse biological activities. The synthesis and antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives provide insights into the reactivity and potential applications of these molecules in medicinal chemistry (Wagner et al., 1993)[https://consensus.app/papers/synthesis-4methyl6phenylthieno23dpyrimidines-wagner/55b658f3334558738d624ededff0790e/?utm_source=chatgpt].

Scientific Research Applications

Anti-inflammatory Activities

Research by Tozkoparan et al. (1999) on thiazolo[3,2-a]pyrimidine derivatives highlighted the synthesis of compounds tested for their anti-inflammatory activities. Some compounds exhibited moderate activity, suggesting the potential of pyrimidine derivatives in developing anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Supramolecular Assemblies

Fonari et al. (2004) explored pyrimidine derivatives for co-crystallization with diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding. This research demonstrates the utility of pyrimidine derivatives in constructing complex supramolecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Polymeric Material Synthesis

Yang and Lin (1995) utilized a similar structural component for synthesizing polyamides and polyimides, indicating the relevance of such compounds in creating high-performance materials with specific thermal and solubility properties (Yang & Lin, 1995).

Antimicrobial Activity

Kolisnyk et al. (2015) investigated the synthesis and antimicrobial activity of thieno[2,3-d]pyrimidine-6-carboxamides, revealing that some derivatives exhibit significant activity against specific microbial strains. This underscores the potential of structurally similar compounds in antimicrobial drug development (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-6-8-15(9-7-13)21-19(26)16-12-18(25)23-20(22-16)24-11-10-14-4-2-3-5-17(14)24/h2-9,16H,10-12H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPVJRRULFPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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